![molecular formula C20H20N6O6 B13986601 2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid CAS No. 76807-64-2](/img/structure/B13986601.png)
2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone linked to a pyrido[3,2-d]pyrimidine moiety through a benzoyl group. It is often used in research due to its potential biological activities and its role as a precursor in the synthesis of other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,2-d]pyrimidine ring.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a reaction with benzoyl chloride or a similar reagent.
Coupling with L-Glutamic Acid: The final step involves coupling the intermediate with L-glutamic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pyrido[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- involves its interaction with specific molecular targets. One primary target is thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell proliferation, making it a potential antitumor agent . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- Diethyl N-(4-{[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino}benzoyl)-L-glutamate
- Diethyl (2S)-2-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioate
- L-Glutamic acid, N-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-, diethyl ester
Uniqueness
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is unique due to its specific structural features, such as the methoxy group attached to the pyrido[3,2-d]pyrimidine moiety. This structural difference can influence its biological activity and specificity compared to similar compounds .
Properties
CAS No. |
76807-64-2 |
|---|---|
Molecular Formula |
C20H20N6O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-17-16-13(25-20(22)26-17)6-3-11(23-16)9-32-12-4-1-10(2-5-12)18(29)24-14(19(30)31)7-8-15(27)28/h1-6,14H,7-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26) |
InChI Key |
FEHVPDLHNZOBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=NC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


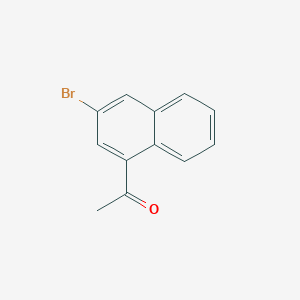


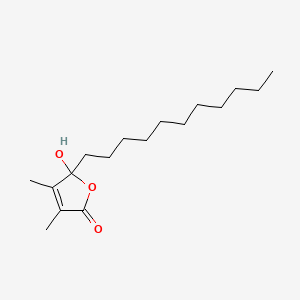
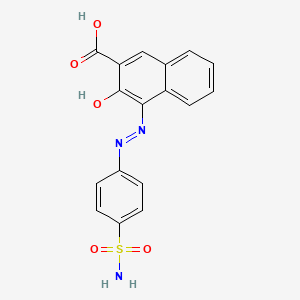

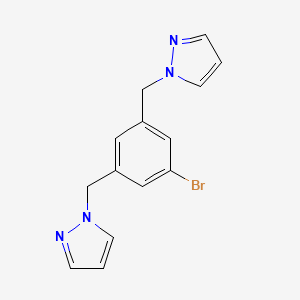
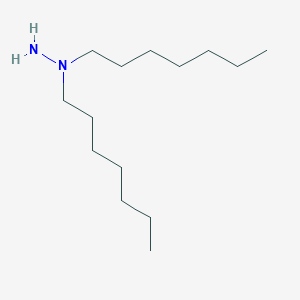

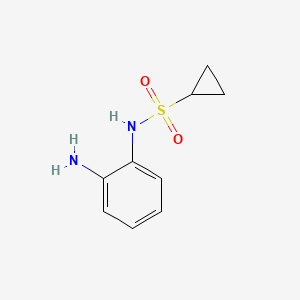

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


